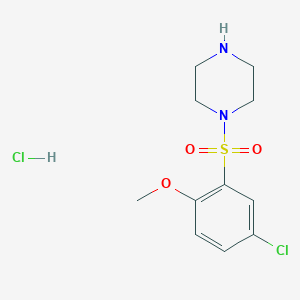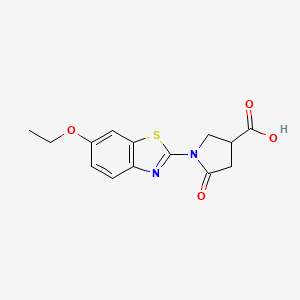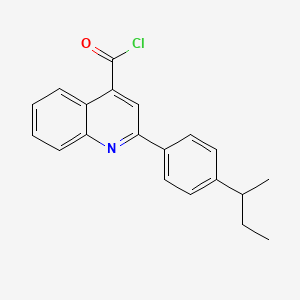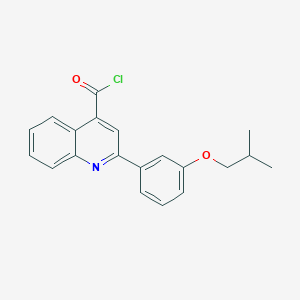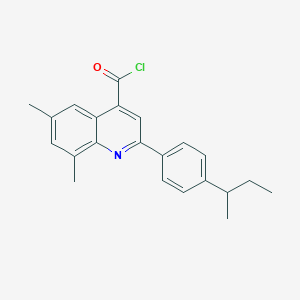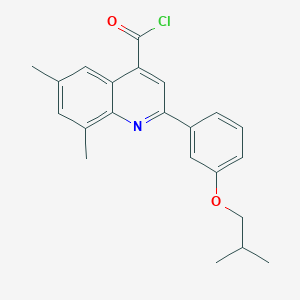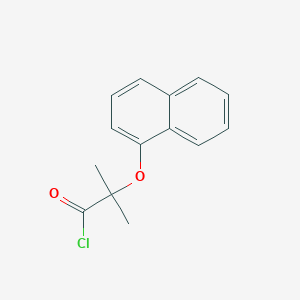
2-Methyl-2-(1-naphthyloxy)propanoyl chloride
Overview
Description
2-Methyl-2-(1-naphthyloxy)propanoyl chloride, also known as N-Methyl-N-naphthyloxypropanoyl chloride, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, volatile liquid that has a strong odor and is soluble in organic solvents. In scientific research, it is used as a reagent and catalyst in chemical synthesis and is also used in biochemistry and physiology studies.
Scientific Research Applications
Synthesis and Chemical Reactions
Duloxetine Hydrochloride Studies
The title compound, closely related to 2-Methyl-2-(1-naphthyloxy)propanoyl chloride, was studied for its crystal structure and conformation. It displayed strong N—H⋯Cl hydrogen bonds, highlighting its potential in forming stable molecular structures (Bhadbhade et al., 2009).
Kinetic Resolution in Synthesis
In the synthesis of beta-adrenergic blocking agents, the kinetic resolution of a closely related compound, 1-chloro-3-(1-naphthyloxy)-2-propanol, was performed to obtain its enantiomers in highly optically pure form. This showcases the significance of stereochemistry in the synthesis of bioactive compounds (Kapoor et al., 2003).
Alkylation Reaction Catalysis
A study focused on the catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin, a step crucial in the synthesis of compounds similar to 2-Methyl-2-(1-naphthyloxy)propanoyl chloride. The process achieved high yields and selectivity, highlighting the importance of catalysis in achieving desired product purity (Jovanovic et al., 2006).
Mechanistic Studies and Chemical Behavior
Mechanism of Decomposition
In a study exploring the decomposition of a similar compound, the thermal decomposition pathways were elucidated, pointing to the rearrangement involving an oxirane-type intermediate. Such studies help in understanding the stability and reactivity of chemical compounds (Orlińska et al., 2009).
Stereoinversion and Kinetic Resolution
The kinetic resolution and stereoinversion in the acylation of benzoxazine derivatives with 2-aryloxypropionyl chlorides were studied, demonstrating the intricate control over stereochemistry in chemical synthesis processes. The findings are crucial for the synthesis of chiral compounds (Vakarov et al., 2019).
Material Science and Polymer Research
Novel pH-Sensitive Nanocomposites
A study on the preparation of pH-sensitive nanocomposites using an ionic liquid monomer revealed their potential in colon-specific drug delivery systems. Such materials are crucial for targeted drug delivery and controlled release (Mahkam et al., 2016).
Low Dielectric Constant Polymers
Research on synthesizing a low dielectric constant polymer highlighted the potential of such materials in electronics and insulation. The study emphasized the stability and specific properties like the dielectric constant, essential for material applications (Tsuchiya & Ueda, 2006).
Synthesis and Structural Studies
Synthesis and Structure of Complexes
A study on the synthesis and structure of platinum(II) chloride complexes with 1-naphthylmethyl-1,3-propanediamine showcased the intricate design and characterization of metal-organic complexes, vital for understanding their reactivity and potential applications (Kiwada et al., 2019).
New Routes in Synthesis
Exploration of new synthetic routes using 1,3-dielectrophilic building blocks opened avenues for synthesizing various aromatic compounds, demonstrating the versatility and innovation in chemical synthesis (Charanraj et al., 2018).
properties
IUPAC Name |
2-methyl-2-naphthalen-1-yloxypropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCPSVQCXLAEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(1-naphthyloxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




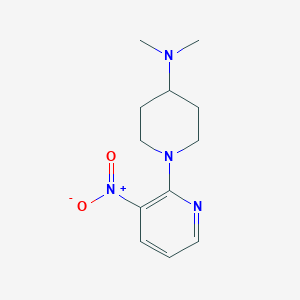
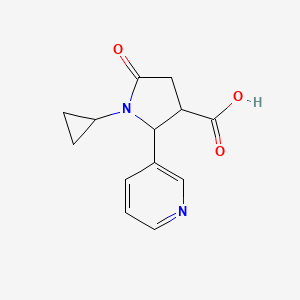

![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)
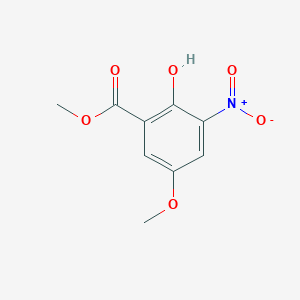
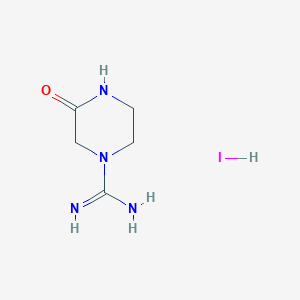
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)
